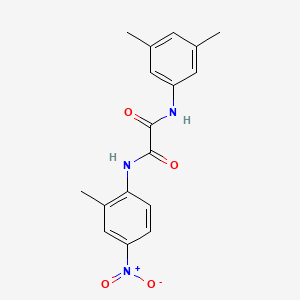![molecular formula C15H26N2O2S B2374211 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide CAS No. 2415586-05-7](/img/structure/B2374211.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a thiomorpholine ring, an oxane ring, and a cyclobutanecarboxamide group. This compound is of interest due to its potential biological activities and its utility in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiomorpholine ring, the introduction of the oxane ring, and the coupling of these intermediates with a cyclobutanecarboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxane ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyclobutanecarboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the oxane ring can produce different alcohol derivatives.
Applications De Recherche Scientifique
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and oxane ring may interact with enzymes or receptors, modulating their activity. The cyclobutanecarboxamide group may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide is unique due to its specific combination of a thiomorpholine ring, an oxane ring, and a cyclobutanecarboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c18-14(13-2-1-3-13)16-12-15(4-8-19-9-5-15)17-6-10-20-11-7-17/h13H,1-12H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCQBIPFXMKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
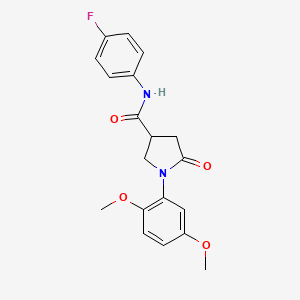
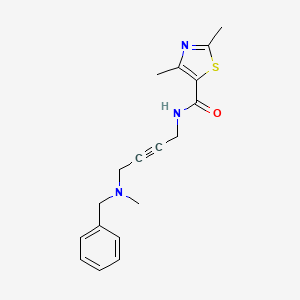
![3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2374135.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)
![4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide](/img/structure/B2374137.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)
![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)
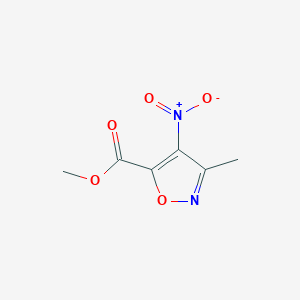
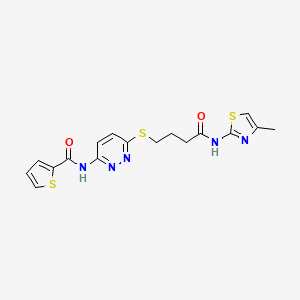
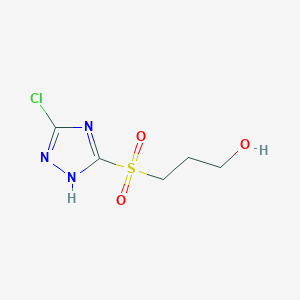
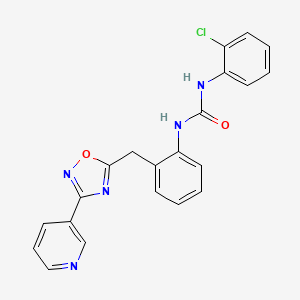
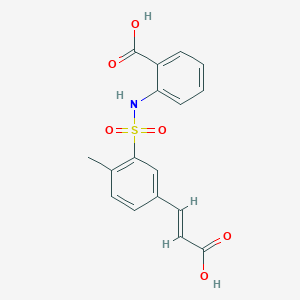
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)
